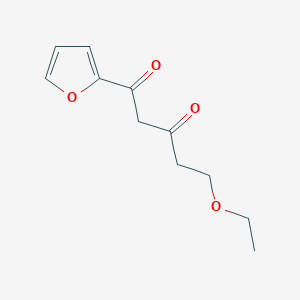
5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of an ethoxy group, a furan ring, and a pentane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione typically involves the reaction of ethyl acetoacetate with furfural in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For example, its furan ring can participate in electron transfer reactions, while the carbonyl groups can form hydrogen bonds with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(furan-2-yl)pentane-1,4-dione
- 1-(furan-2-yl)butane-1,3-dione
- 5-(furan-3-yl)-2-methylpent-1-en-3-one
Uniqueness
5-Ethoxy-1-(furan-2-yl)pentane-1,3-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
5-ethoxy-1-(furan-2-yl)pentane-1,3-dione |
InChI |
InChI=1S/C11H14O4/c1-2-14-7-5-9(12)8-10(13)11-4-3-6-15-11/h3-4,6H,2,5,7-8H2,1H3 |
InChI-Schlüssel |
DBQFVVXDTLSWNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(=O)CC(=O)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
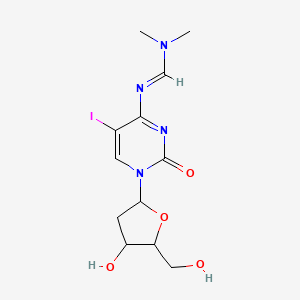
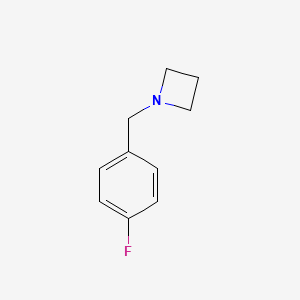
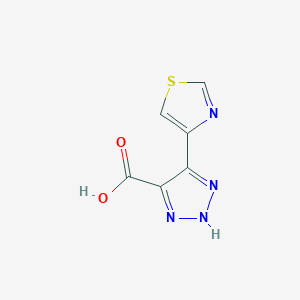
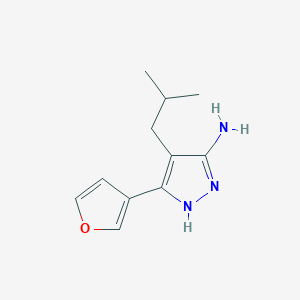
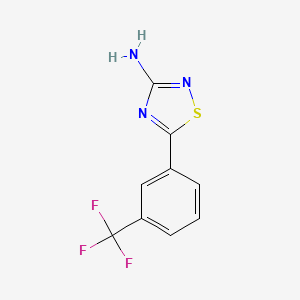
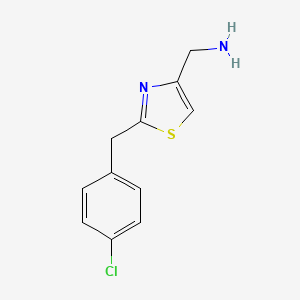
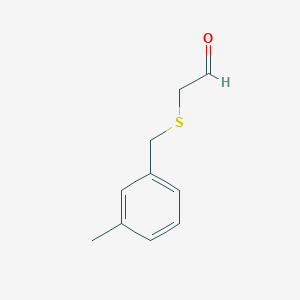
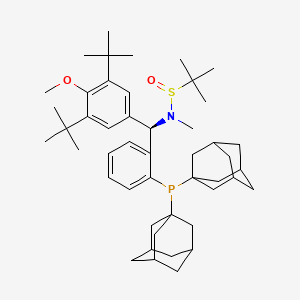

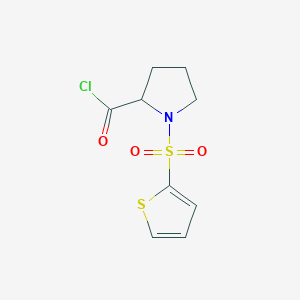

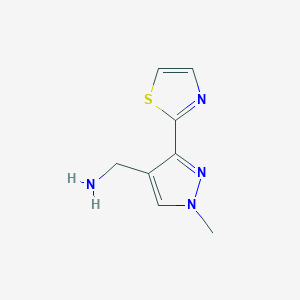
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
